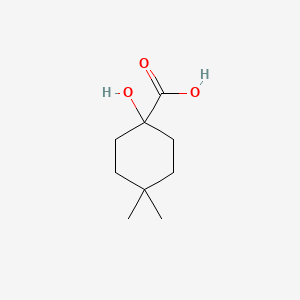

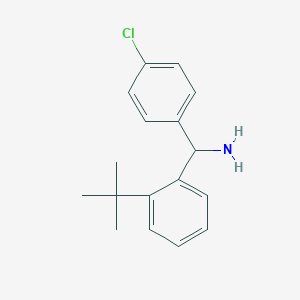

![molecular formula C14H26N2O2 B2896418 Tert-butyl 2-amino-7-azaspiro[4.5]decane-7-carboxylate CAS No. 1638759-80-4](/img/structure/B2896418.png)

Tert-butyl 2-amino-7-azaspiro[4.5]decane-7-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Tert-butyl 2-amino-7-azaspiro[4.5]decane-7-carboxylate” is a chemical compound with the CAS Number: 1638759-80-4 . It has a molecular weight of 254.37 . The compound is typically stored at 4 degrees Celsius and is in the form of an oil .

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H26N2O2/c1-13(2,3)18-12(17)16-8-4-6-14(10-16)7-5-11(15)9-14/h11H,4-10,15H2,1-3H3 . This code provides a specific description of the molecule’s structure, including the number and arrangement of atoms.Physical And Chemical Properties Analysis

This compound has a molecular weight of 254.37 . It is an oil at room temperature and is typically stored at 4 degrees Celsius . Unfortunately, specific physical and chemical properties like melting point, boiling point, and solubility were not found in the resources I have.Aplicaciones Científicas De Investigación

Synthesis Techniques

Researchers have developed various synthetic routes to access spirocyclic compounds, which are crucial for the synthesis of biologically active heterocycles. For instance, Moskalenko and Boev (2012) described the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal, yielding isomeric condensation products. This method showcases the versatility of spirocyclic compounds in organic synthesis (Moskalenko & Boev, 2012).

Conformational Analysis and Drug Design

Spirolactams, as reported by Fernandez et al. (2002), are synthesized as constrained surrogates of dipeptides, such as Pro-Leu and Gly-Leu, facilitating their use in peptide synthesis. These compounds are analyzed for their conformational behavior, mimicking gamma-turn or type II beta-turn structures, which are significant in drug design and development (Fernandez et al., 2002).

Novel Compound Development

Meyers et al. (2009) described the synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, highlighting its utility in deriving novel compounds. This work underscores the importance of such spirocyclic compounds in accessing new chemical spaces, potentially leading to the development of new therapeutic agents (Meyers et al., 2009).

Protective Group Strategy in Organic Synthesis

The development of new reagents for the introduction of Boc protecting groups to amines, such as the work by Rao et al. (2017) on tert-butyl (2,4-dioxo-3-azaspiro[5.5]undecan-3-yl) carbonate (Boc-OASUD), illustrates the ongoing innovations in synthetic methodology. These advancements facilitate the synthesis of N-Boc-amino acids and esters, essential for peptide and medicinal chemistry (Rao et al., 2017).

Gabapentin Derivatives Synthesis

Amirani Poor et al. (2018) developed an intermolecular Ugi reaction involving gabapentin, leading to novel N-cyclohexyl-3-oxo-2-azaspiro[4.5]decan-2-yl propanamideins and N-(tert-butyl)-2-arylacetamide derivatives. This research contributes to the synthesis of biologically active compounds, demonstrating the utility of spirocyclic compounds in medicinal chemistry (Amirani Poor et al., 2018).

Safety and Hazards

The compound is labeled with the signal word “Danger” and is associated with the hazard statements H315, H318, and H335 . These codes indicate that it can cause skin irritation (H315), serious eye damage (H318), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Propiedades

IUPAC Name |

tert-butyl 3-amino-7-azaspiro[4.5]decane-7-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O2/c1-13(2,3)18-12(17)16-8-4-6-14(10-16)7-5-11(15)9-14/h11H,4-10,15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYIVGTGYYFVGMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC2(C1)CCC(C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1638759-80-4 |

Source

|

| Record name | tert-butyl 2-amino-7-azaspiro[4.5]decane-7-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

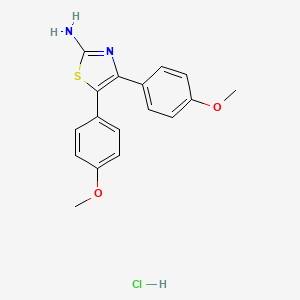

![3-allyl-2-((2-(3,4-dimethoxyphenyl)-2-oxoethyl)thio)-5-(5-methylfuran-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2896337.png)

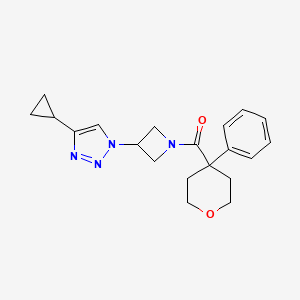

![N-[2-(3,4-Dihydro-2H-chromen-4-ylamino)-2-oxoethyl]prop-2-enamide](/img/structure/B2896339.png)